molecular formula C18H17N3O B7461436 3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone

3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No. B7461436
M. Wt: 291.3 g/mol
InChI Key: IOWLLMIFUNAYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been proposed that the compound exerts its antiviral and antibacterial activity by inhibiting the activity of specific enzymes that are essential for viral and bacterial replication.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and exhibit fluorescent properties that make it suitable for imaging applications in biological systems.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone is its potential use in various fields. It has been found to exhibit significant anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone. One of the most promising areas of research is the development of new drugs based on this compound. It has been found to exhibit significant anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. Another area of research is the development of new imaging probes based on this compound. Its fluorescent properties make it suitable for imaging applications in biological systems, and further research in this area may lead to the development of new imaging probes with improved properties.
In conclusion, 3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been extensively studied for its potential applications in different fields. Further research in this area may lead to the development of new drugs and imaging probes with improved properties.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-amino-3-cyanopyridine with 2-bromoacetophenone in the presence of sodium hydride. The resulting product is then reduced using sodium borohydride to obtain the desired compound.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone has been extensively studied for its potential applications in different fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for imaging applications in biological systems.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-8-10-20-12-15(19-17(20)11-13)18(22)21-9-4-6-14-5-2-3-7-16(14)21/h2-3,5,7-8,10-12H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWLLMIFUNAYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone

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